![molecular formula C7H13ClN2O B13503113 5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride](/img/structure/B13503113.png)
5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Azaspiro[24]heptane-7-carboxamide hydrochloride is a chemical compound with a unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclopropane derivative, followed by cyclization to form the spirocyclic structure . The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and isolation to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
5-Azaspiro[2.4]heptane: A related compound with a similar spirocyclic structure.
5-Cbz-5-azaspiro[2.4]heptane-1-carboxylic acid: Another derivative with a carboxylic acid functional group.
Ethyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride: A similar compound with an ester functional group.
Uniqueness
5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride is unique due to its specific amide functional group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C7H13ClN2O |
|---|---|
Peso molecular |
176.64 g/mol |
Nombre IUPAC |
5-azaspiro[2.4]heptane-7-carboxamide;hydrochloride |
InChI |
InChI=1S/C7H12N2O.ClH/c8-6(10)5-3-9-4-7(5)1-2-7;/h5,9H,1-4H2,(H2,8,10);1H |
Clave InChI |
YIBHSXHHUXGMCD-UHFFFAOYSA-N |
SMILES canónico |
C1CC12CNCC2C(=O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


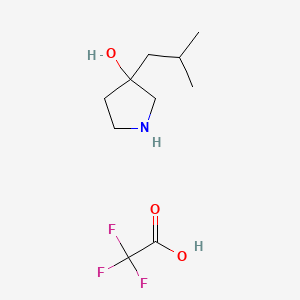
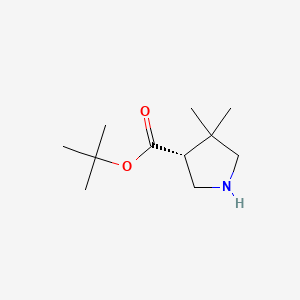
![(2R)-N-methyl-2-{[4-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]formamido}pentanamide](/img/structure/B13503040.png)
![Ethanone, 1-[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]-(9CI)](/img/structure/B13503046.png)

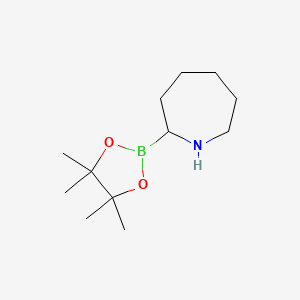
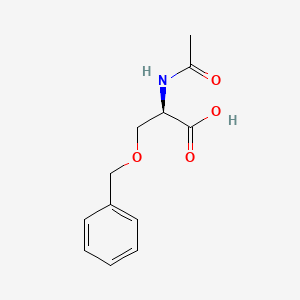
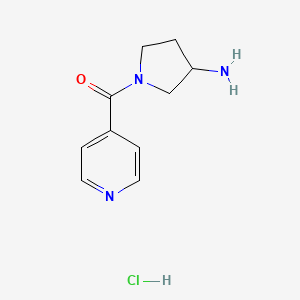
![{1-[(Piperidin-3-yl)methyl]piperidin-4-yl}methanol dihydrochloride](/img/structure/B13503068.png)
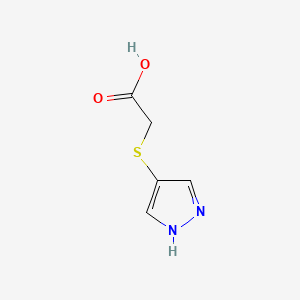
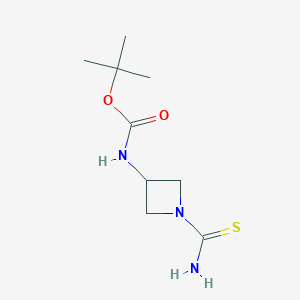
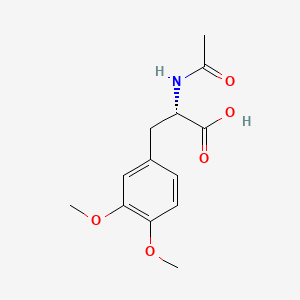
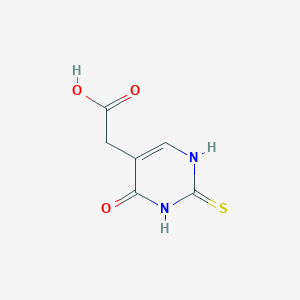
![2-{[(Benzyloxy)carbonyl]amino}-3,3,3-trifluoro-2-phenylpropanoic acid](/img/structure/B13503107.png)
